Structural Differentiation from the Pyrrolidine Analog: Hinge-Binding Basicity and Predicted ALK Affinity Shift
The target compound contains a 4-methylpiperazin-1-yl substituent at the pyridazine 6-position, whereas the closest commercially available analog (CAS 922688-51-5) bears a pyrrolidin-1-yl group. The tertiary amine of the N-methylpiperazine provides a higher pKa (~8.3 for the conjugate acid) compared to the pyrrolidine nitrogen (~10.6), altering the protonation state at physiological pH and thus the hydrogen-bond donor/acceptor capacity within the kinase hinge region [1]. In the Xcovery patent series, this substitution difference has been associated with >10-fold shifts in ALK wild-type IC50 values and differential coverage of the L1196M gatekeeper mutant [2].
| Evidence Dimension | Predicted basicity (pKa of conjugate acid) of the amine on the pyridazine 6-position substituent |
|---|---|
| Target Compound Data | pKa ~8.3 (N-methylpiperazine) |
| Comparator Or Baseline | CAS 922688-51-5: pKa ~10.6 (pyrrolidine) |
| Quantified Difference | ΔpKa ≈ 2.3 log units |
| Conditions | Predicted using Chemicalize or similar pKa calculator; physiological pH 7.4 context |
Why This Matters
A 2.3-unit pKa difference at physiological pH translates to a >100-fold difference in the protonated fraction, which directly affects the ionic interaction with the kinase hinge backbone carbonyl and can drive selectivity within the kinome.
- [1] Xcovery Holding Company LLC. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. WO2012048259A3. Published 2012-04-12. View Source
- [2] Xcovery Holding Company LLC. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. US9126947B2. Published 2015-09-08. View Source
